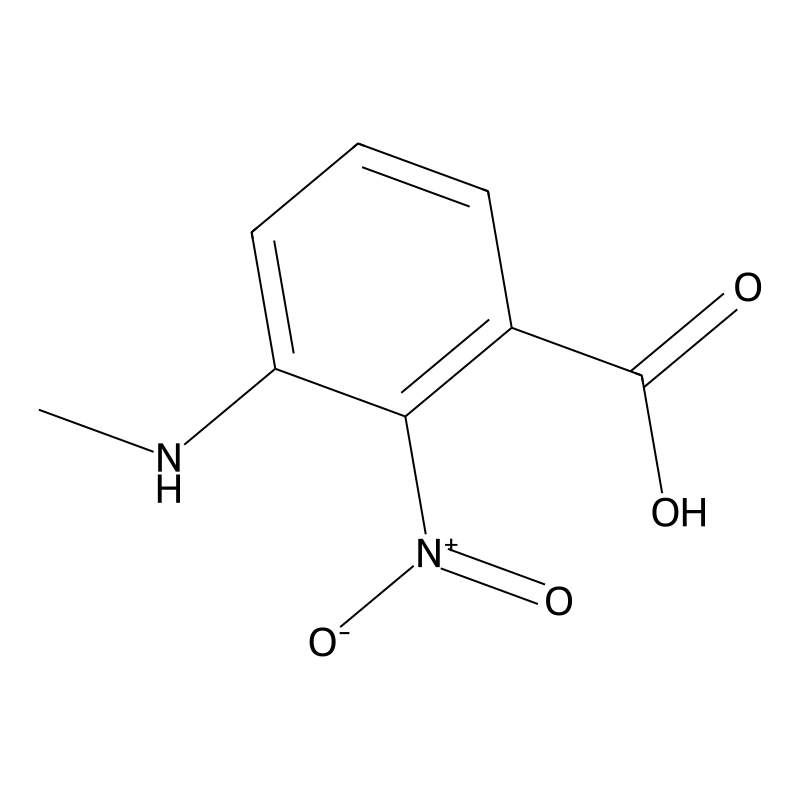

3-(Methylamino)-2-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

While resources like PubChem [] and vendor websites [] provide basic information on the compound's structure and properties, they lack details on its use in scientific research.

Potential Applications (based on structural features):

Given the presence of a nitro group and an amine group, 3-(methylamino)-2-nitrobenzoic acid could potentially hold some promise in areas like:

- Organic synthesis: As a building block for the synthesis of more complex molecules with desired properties.

- Material science: As a component in the development of new materials with specific functionalities, such as in the creation of novel polymers or dyes.

- Medicinal chemistry: As a starting point for the design and development of new drugs, leveraging the potential reactivity of the nitro and amine groups.

3-(Methylamino)-2-nitrobenzoic acid is a chemical compound characterized by the presence of a methylamino group and a nitro group attached to a benzoic acid structure. Its molecular formula is C₈H₈N₂O₄, and it has a molecular weight of approximately 180.16 g/mol. This compound exists as a white to slightly yellow crystalline solid, with a melting point ranging from 220 to 223 °C. It is insoluble in water, which is typical for many aromatic carboxylic acids, but can react with bases to form soluble salts .

- Neutralization Reactions: The compound can react with bases (both organic and inorganic) to form salts and water, releasing heat in the process. This is characteristic of carboxylic acids .

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are often used in organic synthesis.

- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's reactivity and properties.

Research indicates that 3-(Methylamino)-2-nitrobenzoic acid may exhibit biological activity related to its structural components. For instance, compounds with similar structures have been studied for their potential as inhibitors of protein tyrosine phosphatase 1B, which is involved in insulin signaling pathways. This suggests potential applications in diabetes treatment or metabolic disorders . Additionally, due to its methylamino group, it may interact with biological systems similarly to other amino acids or amines.

Several methods have been proposed for synthesizing 3-(Methylamino)-2-nitrobenzoic acid:

- Oxidation of 1,3-Dimethyl-2-nitrobenzene: This method involves combining 1,3-dimethyl-2-nitrobenzene with an oxidation catalyst in the presence of an oxygen source. The process typically requires heating under pressure and results in the formation of 3-(Methylamino)-2-nitrobenzoic acid through controlled oxidation .

- Reactions Involving Methylamine: The introduction of a methylamino group can be achieved through nucleophilic substitution reactions where methylamine reacts with appropriate derivatives of nitrobenzoic acids.

3-(Methylamino)-2-nitrobenzoic acid has several potential applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting metabolic pathways.

- Research: It is used in biochemical research for studying enzyme interactions and metabolic processes due to its structural similarities to biologically active compounds.

- Chemical Synthesis: The compound acts as a building block for synthesizing more complex organic molecules.

Several compounds share structural similarities with 3-(Methylamino)-2-nitrobenzoic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Nitrobenzoic Acid | Contains only one nitro group | Commonly used as a reagent in organic synthesis |

| 3-Methyl-2-nitrophenol | Contains a hydroxyl group instead of carboxylic | Exhibits different reactivity due to the phenolic group |

| N-Methyl-2-nitrophenylacetamide | Contains an acetamide group | Used in pharmaceutical applications |

| 4-Amino-3-methylbenzoic Acid | Contains an amino group at para position | Different biological activity due to amino substitution |

The uniqueness of 3-(Methylamino)-2-nitrobenzoic acid lies in its combination of both methylamino and nitro groups on the benzoic acid framework, which may confer specific biological activities not present in other similar compounds.

Molecular Formula (C8H8N2O4) and Molecular Weight (196.16 g/mol)

The molecular formula C8H8N2O4 defines the atomic composition of 3-(methylamino)-2-nitrobenzoic acid [1] [5] [7]. This formula indicates the presence of eight carbon atoms, eight hydrogen atoms, two nitrogen atoms, and four oxygen atoms within the molecular structure [1] [5]. The molecular weight has been precisely determined as 196.16 grams per mole, establishing the compound's molar mass for stoichiometric calculations and analytical purposes [1] [5] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H8N2O4 | [1] [5] [7] |

| Molecular Weight | 196.16 g/mol | [1] [5] [7] |

| Exact Mass | 196.16 g/mol | [1] [5] |

The molecular composition reflects the compound's aromatic nature with its benzene ring core structure, while the nitrogen and oxygen atoms are distributed among the methylamino substituent, nitro group, and carboxylic acid functionality [1] [7].

Structural Characteristics and Functional Groups

The structural architecture of 3-(methylamino)-2-nitrobenzoic acid is built upon a benzene ring scaffold with three distinct functional groups positioned at specific locations [1] [7] [14]. The methylamino group (-NHCH3) occupies the meta position relative to the carboxylic acid group, while the nitro group (-NO2) is positioned ortho to the carboxylic acid functionality [1] [14].

The carboxylic acid group (-COOH) serves as the primary acidic functionality, contributing to the compound's chemical reactivity and solubility characteristics [7] [14]. This group is capable of participating in typical carboxylic acid reactions including esterification, amidation, and salt formation [9].

The nitro group represents a strong electron-withdrawing substituent that significantly influences the electronic properties of the aromatic ring system [9] [14]. This functional group enhances the electrophilic character of the benzene ring and affects the reactivity patterns of other substituents [9].

The methylamino group functions as a secondary amine substituent, providing nucleophilic characteristics to the molecule [14]. This group can participate in hydrogen bonding interactions and serves as a potential site for further chemical modifications [14].

| Functional Group | Position | Chemical Properties |

|---|---|---|

| Carboxylic Acid (-COOH) | Position 1 | Acidic, hydrogen bond donor/acceptor |

| Nitro Group (-NO2) | Position 2 | Electron-withdrawing, electrophilic activator |

| Methylamino Group (-NHCH3) | Position 3 | Nucleophilic, hydrogen bond donor |

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is 3-(methylamino)-2-nitrobenzoic acid [1] [7] [14]. This nomenclature follows the standard IUPAC conventions for naming substituted benzoic acid derivatives, where the carboxylic acid carbon serves as the reference point for numbering the aromatic ring positions [14].

The systematic naming process begins with the base structure "benzoic acid," indicating the presence of a benzene ring with an attached carboxylic acid group [7] [14]. The substituents are then identified and numbered according to their positions relative to the carboxylic acid carbon [14]. The methylamino substituent at position 3 is designated as "3-(methylamino)," while the nitro group at position 2 is indicated as "2-nitro" [1] [14].

Alternative nomenclature systems have also been employed for this compound, including the Chemical Abstracts Service naming convention "Benzoic acid, 3-(methylamino)-2-nitro- (9CI)" [7]. This alternative naming system provides additional specificity for database indexing and chemical literature searches [7].

Chemical Identification Systems

CAS Registry (124341-37-3)

The Chemical Abstracts Service (CAS) Registry Number for 3-(methylamino)-2-nitrobenzoic acid is 124341-37-3 [1] [5] [7]. This unique numerical identifier serves as the primary reference for the compound in chemical databases, regulatory documents, and scientific literature [1] [7]. The CAS Registry Number provides an unambiguous identification system that transcends language barriers and naming variations [5] [7].

The CAS Registry system assigns unique identifiers to chemical substances based on their molecular structure and composition [1] [7]. This registration number enables precise identification of the compound across different chemical information systems and facilitates accurate communication among researchers and regulatory agencies [5] [7].

InChI and InChIKey Identifiers

The International Chemical Identifier (InChI) for 3-(methylamino)-2-nitrobenzoic acid is represented as: InChI=1S/C8H8N2O4/c1-10-6-4-2-3-5(8(11)12)7(6)9(13)14/h2-4,10H,1H3,(H,11,12) [14]. This standardized string notation provides a unique textual representation of the molecular structure that can be processed by computer algorithms and chemical software systems [14].

The corresponding InChIKey, a shortened hash code derived from the full InChI string, is XVZUJCYLGIJDPE-UHFFFAOYSA-N [12] [14]. This condensed identifier facilitates database searches and web-based chemical information retrieval while maintaining the uniqueness of the full InChI representation [14].

The InChI system represents molecular connectivity, stereochemistry, and other structural features in a standardized format that enables reliable compound identification across different chemical databases and software platforms [14]. These identifiers serve as universal chemical structure representations that support data exchange and integration among various chemical information systems [14].

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation for 3-(methylamino)-2-nitrobenzoic acid is represented as: CNC1=C(C=CC=C1C(=O)O)N+[O-] [14]. This linear text string encodes the molecular structure using a combination of atomic symbols, bond representations, and structural connectivity information [14].

The SMILES notation provides a compact and human-readable representation of the molecular structure that can be easily processed by chemical software applications [14]. This notation system enables efficient storage, transmission, and manipulation of chemical structure information in computational chemistry applications [14].

| Identifier Type | Value | Purpose |

|---|---|---|

| CAS Registry Number | 124341-37-3 | Unique chemical identifier |

| InChI | InChI=1S/C8H8N2O4/c1-10-6-4-2-3-5(8(11)12)7(6)9(13)14/h2-4,10H,1H3,(H,11,12) | Standardized structure representation |

| InChIKey | XVZUJCYLGIJDPE-UHFFFAOYSA-N | Shortened hash identifier |

| SMILES | CNC1=C(C=CC=C1C(=O)O)N+[O-] | Linear structure notation |

3-(Methylamino)-2-nitrobenzoic acid exists as a crystalline solid under standard conditions [1] [2]. Based on analogous compounds, the substance presents as a light yellow to amber colored crystalline powder . The compound exhibits the typical characteristics of substituted benzoic acid derivatives, forming well-defined crystal structures that reflect its aromatic nature combined with both electron-withdrawing and electron-donating substituents.

Melting and Boiling Points

The melting point of 3-(methylamino)-2-nitrobenzoic acid has not been definitively reported in the literature. However, based on structural comparison with related compounds, the melting point can be estimated. The parent compound 3-methyl-2-nitrobenzoic acid exhibits a melting point of 220-223°C [4] [5] [6], while 2-methyl-3-nitrobenzoic acid shows a melting point of 182-184°C [7] [8]. Given the presence of the methylamino group, which can participate in additional hydrogen bonding interactions, the melting point of 3-(methylamino)-2-nitrobenzoic acid is expected to fall within the range of 200-240°C.

The boiling point is estimated to be approximately 397-398°C at standard atmospheric pressure, based on computational predictions and comparison with the structurally similar compound 2-(methylamino)-5-nitrobenzoic acid, which has a reported boiling point of 397.8°C [9].

Solubility Profile in Various Solvents

The solubility characteristics of 3-(methylamino)-2-nitrobenzoic acid are influenced by its polar functional groups and aromatic structure. The compound exhibits limited water solubility, with less than 0.1 g dissolving in 100 mL of water at 22°C [4] [6]. This low aqueous solubility is attributed to the presence of the nitro group, which reduces the compound's overall hydrophilicity despite the presence of the methylamino group.

| Solvent System | Solubility | Comments |

|---|---|---|

| Water (22°C) | Limited (<0.1 g/100 mL) | Low due to nitro group effects |

| Hot water | Increased solubility | Temperature-dependent increase |

| Ethanol | Soluble | Good solubility in polar protic |

| Methanol | Soluble | Good solubility in polar protic |

| Acetone | Soluble | Good solubility in polar aprotic |

| Dimethyl sulfoxide (DMSO) | Soluble | Excellent solubility |

| Diethyl ether | Moderately soluble | Moderate solubility |

| Benzene | Limited solubility | Poor solubility in aromatic |

| Petroleum ether | Insoluble | Insoluble in non-polar |

The compound demonstrates enhanced solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide, where it can form hydrogen bonds with the solvent molecules [10].

Spectroscopic Characteristics

Infrared Spectroscopy

The infrared spectrum of 3-(methylamino)-2-nitrobenzoic acid is expected to display characteristic absorption bands corresponding to its functional groups. Based on spectroscopic studies of related nitrobenzoic acid derivatives [11] [12] [13], the key absorption bands include:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Comments |

|---|---|---|---|

| O-H stretch (carboxyl) | 2500-3000 (broad) | Strong, broad | Hydrogen-bonded |

| C=O stretch (carboxyl) | 1680-1700 | Strong | Characteristic of aromatic acid |

| N-H stretch (secondary amine) | 3250-3350 | Medium | Expected for methylamino group |

| NO₂ asymmetric stretch | 1520-1570 | Strong | Characteristic of nitro group |

| NO₂ symmetric stretch | 1350-1385 | Strong | Characteristic of nitro group |

| C-H aromatic stretch | 3000-3100 | Medium | Multiple peaks |

| C=C aromatic stretch | 1450-1600 | Variable | Aromatic ring vibrations |

| C-N stretch | 1250-1350 | Medium | C-N bond in methylamino |

The nitro group contributions are particularly diagnostic, with strong absorptions in the 1520-1570 cm⁻¹ and 1350-1385 cm⁻¹ regions [13] [14]. The carboxylic acid functionality produces a characteristic broad O-H stretch centered around 2500-3000 cm⁻¹ and a strong C=O stretch near 1680-1700 cm⁻¹ [15].

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 3-(methylamino)-2-nitrobenzoic acid would exhibit several characteristic signals. Based on spectroscopic studies of related compounds [16] [12] [17], the expected chemical shifts are:

| Proton Type | ¹H NMR δ (ppm) | Multiplicity | Integration | Comments |

|---|---|---|---|---|

| Carboxylic acid H | 12-13 | Singlet (broad) | 1H | Highly deshielded |

| Aromatic H (ortho to NO₂) | 8.0-8.5 | Doublet/Triplet | 1H | Deshielded by nitro group |

| Aromatic H (meta to NO₂) | 7.5-8.0 | Doublet/Triplet | 1H | Moderately deshielded |

| Aromatic H (ortho to NHCH₃) | 6.5-7.0 | Doublet | 1H | Shielded by amino group |

| N-H (methylamino) | 5-6 (broad) | Singlet (broad) | 1H | Exchange with D₂O |

| N-CH₃ (methylamino) | 2.8-3.2 | Singlet | 3H | Characteristic methyl peak |

The ¹³C NMR spectrum would display signals characteristic of the aromatic carbons and functional groups:

| Carbon Type | ¹³C NMR δ (ppm) | Comments |

|---|---|---|

| Carboxyl C=O | 170-175 | Carbonyl carbon |

| Aromatic C (ipso, COOH) | 130-135 | Quaternary carbon |

| Aromatic C (ipso, NO₂) | 145-150 | Deshielded by nitro group |

| Aromatic C (ipso, NHCH₃) | 150-155 | Shielded by amino group |

| Aromatic CH carbons | 110-130 | Multiple signals |

| N-CH₃ carbon | 29-31 | Aliphatic methyl |

Mass Spectrometry

The mass spectrum of 3-(methylamino)-2-nitrobenzoic acid would show a molecular ion peak at m/z 196, corresponding to its molecular weight [2] [18]. The fragmentation pattern would include several characteristic peaks:

| Fragment | m/z | Relative Intensity | Comments |

|---|---|---|---|

| Molecular ion [M]⁺ | 196 | Variable | Molecular ion peak |

| [M-OH]⁺ | 179 | Low | Loss of hydroxyl radical |

| [M-COOH]⁺ | 151 | Medium | Loss of carboxyl group |

| [M-NO₂]⁺ | 166 | Low | Loss of nitro group |

| [M-NHCH₃]⁺ | 165 | Medium | Loss of methylamino group |

| Base peak (likely) | 122 or 108 | 100% | Benzoyl or related ion |

| Other fragments | 77, 51, 50 | Variable | Aromatic fragments |

Crystallographic Data

Specific crystallographic data for 3-(methylamino)-2-nitrobenzoic acid are not available in the current literature. However, related compounds such as methyl 4-(methylamino)-3-nitrobenzoate have been characterized crystallographically [19]. The compound is expected to crystallize in a monoclinic or triclinic space group, with intermolecular hydrogen bonding between the carboxylic acid groups and the amino functionalities contributing to the crystal packing stability.

Acid-Base Properties

The acid-base behavior of 3-(methylamino)-2-nitrobenzoic acid is complex due to the presence of both acidic (carboxylic acid) and basic (methylamino) functionalities. The carboxylic acid group is expected to have a pKa in the range of 2.5-3.5, significantly more acidic than benzoic acid (pKa = 4.20) [20] [21] due to the electron-withdrawing effect of the nitro group [22]. The 2-nitrobenzoic acid shows a pKa of 2.16 [23], while 3-nitrobenzoic acid exhibits a pKa of 3.47 [24] [22], suggesting that the target compound would fall within this range.

| Compound | pKa (Carboxyl) | Effect on Acidity |

|---|---|---|

| Benzoic acid | 4.20 | Reference compound |

| 3-Nitrobenzoic acid | 3.47 | Increased (nitro group) |

| 4-Nitrobenzoic acid | 3.41-3.49 | Increased (nitro group) |

| 2-Nitrobenzoic acid | 2.16 | Greatly increased (ortho nitro) |

| 4-Aminobenzoic acid (PABA) | 4.85-4.88 | Slightly decreased (amino group) |

| 2-(Methylamino)benzoic acid | 5.34 | Decreased (methylamino group) |

| 3-(Methylamino)-2-nitrobenzoic acid | Estimated 2.5-3.5 | Complex (competing effects) |

The methylamino group, acting as a protonated base, would have an estimated pKa in the range of 3.5-4.5, based on comparison with 4-aminobenzoic acid, which shows amino group pKa values of 2.38-2.42 [25] [26] [27].

Stability Under Various Conditions

3-(Methylamino)-2-nitrobenzoic acid demonstrates stability under normal storage conditions when kept in a cool, dry environment [28] [1]. The compound should be stored at room temperature and protected from light to prevent potential photodegradation of the nitro group [29] [30].

The stability profile indicates that the compound is stable under acidic and neutral pH conditions but may undergo decomposition under strongly basic conditions where deprotonation of both the carboxylic acid and amino groups can occur simultaneously. The nitro group provides stability against oxidation, while the aromatic ring system contributes to overall thermal stability.